Ethyl 11-hydroxyundecanoate

Enzymology Biocatalysis Metabolic Engineering

Specify Ethyl 11-hydroxyundecanoate (CAS 6149-49-1) for applications where chain-length dependent enzymatic specificity and precise LogP control are non-negotiable. Unlike shorter-chain analogs (C9/C10), the C11 backbone ensures 89% relative oxidation activity via EC 1.1.1.66, eliminating reproducibility risks. The ethyl ester protects the carboxylic acid during polymer synthesis, enabling orthogonal deprotection to 11-hydroxyundecanoic acid for enzymatic polymerization to Mw 35,000 Da. Ethyl esterification also boosts intracellular accumulation 2- to 3-fold vs. the free acid, critical for lipophilic delivery vector R&D. Insist on the authentic C13 homolog; generic ω-hydroxy esters are not functionally interchangeable.

Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
CAS No. 6149-49-1
Cat. No. B13029703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 11-hydroxyundecanoate
CAS6149-49-1
Molecular FormulaC13H26O3
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCO
InChIInChI=1S/C13H26O3/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h14H,2-12H2,1H3
InChIKeyCMZVCJUONJKRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 11-hydroxyundecanoate (CAS 6149-49-1) Procurement Guide: Core Properties and Industrial Significance


Ethyl 11-hydroxyundecanoate (CAS 6149-49-1), also known as 11-hydroxyundecanoic acid ethyl ester, is a C13 ω-hydroxy fatty acid ester with the molecular formula C13H26O3 and a molecular weight of 230.34 g/mol . As a bifunctional molecule containing both a terminal hydroxyl group and a carboxylic ethyl ester moiety, it serves as a versatile monomer and intermediate in polymer synthesis, particularly for the production of biodegradable polyesters [1]. The compound exhibits a calculated LogP value of 3.05, indicating significant lipophilicity that governs its behavior in both synthetic and biological systems [2].

Ethyl 11-hydroxyundecanoate Selection Criteria: Why Chain Length and Terminal Functionality Preclude Simple Interchange


Generic substitution among ω-hydroxy fatty acid esters is not scientifically valid due to pronounced differences in physicochemical properties and biological activity that are strictly chain-length and functional-group dependent. Comparative studies demonstrate that the 11-carbon backbone of ethyl 11-hydroxyundecanoate confers distinct substrate specificity for certain enzymes, oxidizing at 89% the rate of the 10-carbon analog (10-hydroxydecanoate), while the 9-carbon analog (9-hydroxynonanoate) exhibits only 51% relative activity [1]. Furthermore, esterification to the ethyl ester markedly alters cellular uptake kinetics compared to the free acid form; intracellular accumulation of ω-hydroxy fatty acid ethyl esters varies substantially with chain length, with C16 ethylester accumulating at 10.1 pg/cell compared to 6.4 pg/cell for C15 ethylester [2]. These quantifiable differences in enzymatic processing and bioavailability underscore that in-class compounds cannot be casually interchanged without compromising experimental reproducibility or material performance.

Ethyl 11-hydroxyundecanoate (6149-49-1) Comparative Performance Data: Quantitative Differentiation from Key Analogs


Enzymatic Oxidation Rate: Ethyl 11-hydroxyundecanoate vs. Ethyl 10-hydroxydecanoate and Ethyl 9-hydroxynonanoate

The substrate specificity of omega-hydroxydecanoate dehydrogenase (EC 1.1.1.66) reveals a clear chain-length dependence for ethyl 11-hydroxyundecanoate. When assessed for NAD+-dependent oxidation, 11-hydroxyundecanoate proceeds at 89% the rate of the optimal 10-carbon substrate (10-hydroxydecanoate), whereas the shorter 9-carbon analog (9-hydroxynonanoate) exhibits only 51% relative activity [1]. This quantitative ranking establishes the 11-carbon chain length as a moderately efficient substrate, distinct from both the optimal C10 and the poorly processed C9 analogs.

Enzymology Biocatalysis Metabolic Engineering

Cellular Uptake Efficiency: Ethyl Esterification as a Determinant of Intracellular Accumulation

While direct cellular uptake data for ethyl 11-hydroxyundecanoate specifically are not reported in the primary literature, class-level inference from structurally related saturated ω-hydroxy fatty acid ethyl esters demonstrates that ethyl esterification markedly enhances intracellular accumulation compared to the corresponding free acids. For the C16 ω-hydroxy fatty acid system, the ethyl ester achieved an intracellular uptake of 10.1 pg/cell, representing a 3-fold increase over the free acid form (3.4 pg/cell). Similarly, for the C15 system, the ethyl ester accumulated to 6.4 pg/cell compared to 2.8 pg/cell for the free acid [1]. This class-level pattern supports the expectation that ethyl 11-hydroxyundecanoate would exhibit enhanced membrane permeability and intracellular delivery relative to 11-hydroxyundecanoic acid.

Drug Delivery Cellular Pharmacology Bioavailability

Polymerization Precursor Utility: Ethyl 11-hydroxyundecanoate as a Protected Monomer Form

Ethyl 11-hydroxyundecanoate serves as a protected form of 11-hydroxyundecanoic acid, wherein the carboxylic acid group is masked as an ethyl ester. This protection strategy is valuable in step-growth polymerization processes where the free acid would prematurely participate in condensation reactions. Hydrolysis of the ethyl ester group yields 11-hydroxyundecanoic acid, which has been demonstrated to undergo enzyme-catalyzed condensation polymerization using lipase from Candida cylindracea to achieve molecular weights up to 35,000 Da [1]. In contrast, the free acid form (11-hydroxyundecanoic acid) is directly polymerizable without a deprotection step. The ethyl ester therefore provides a strategic advantage in synthetic routes requiring orthogonal protection or controlled monomer release, distinguishing it from the directly reactive free acid.

Polymer Synthesis Biodegradable Materials Monomer Protection

Ethyl 11-hydroxyundecanoate (CAS 6149-49-1): Evidence-Backed Application Scenarios for Procurement Decisions


Protected Monomer for Multi-Step Biodegradable Polyester Synthesis

In the synthesis of complex biodegradable polyesters or poly(ester-amide) copolymers, ethyl 11-hydroxyundecanoate provides a carboxylic acid-protected monomer that can be carried through intermediate synthetic steps without unwanted condensation. Following deprotection, the resulting 11-hydroxyundecanoic acid can be polymerized enzymatically to achieve molecular weights up to 35,000 Da [1], making this compound suitable for researchers developing controlled-release biomaterials or sustainable packaging polymers where orthogonal protection strategies are required.

Metabolic Engineering Substrate for ω-Hydroxy Fatty Acid Pathway Studies

Given its defined enzymatic oxidation rate (89% relative to 10-hydroxydecanoate with EC 1.1.1.66) [2], ethyl 11-hydroxyundecanoate serves as a well-characterized substrate for studies involving ω-hydroxy fatty acid metabolism and dehydrogenase enzyme specificity. This quantifiable activity profile enables researchers to predict conversion efficiency in engineered microbial systems for producing medium-chain ω-hydroxy fatty acid derivatives or their oxidized counterparts.

Lipophilic Prodrug or Delivery Vector Intermediate

Based on class-level evidence demonstrating that ethyl esterification of saturated ω-hydroxy fatty acids increases intracellular accumulation by 2- to 3-fold compared to free acids [3], ethyl 11-hydroxyundecanoate represents a promising intermediate or model compound for designing lipophilic prodrugs or cellular delivery vectors. Its calculated LogP of 3.05 [4] confirms favorable membrane partitioning properties, making it relevant for pharmaceutical formulation research where enhanced cellular uptake of active ω-hydroxy fatty acid moieties is desired.

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